molecular formula C18H29N3O4S B7714601 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide

Cat. No. B7714601
M. Wt: 383.5 g/mol
InChI Key: IJJQUXBRRGOOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide, also known as BAY 41-2272, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have vasodilatory and anti-inflammatory effects.

Mechanism of Action

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 works by stimulating the activity of sGC, which is an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By stimulating sGC, 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 increases the production of cGMP, which leads to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects
2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP in smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation. It has also been shown to inhibit the proliferation of smooth muscle cells, which can help prevent the development of atherosclerosis. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, it has been shown to have vasodilatory and anti-inflammatory effects, which make it a potential treatment for a variety of diseases. However, one limitation of using 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 in lab experiments is that it is a relatively new compound and its long-term effects are not yet known.

Future Directions

There are several future directions for research on 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272. One direction is to investigate its potential as a treatment for pulmonary hypertension. Another direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis and asthma. In addition, further studies are needed to determine the long-term effects of 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 and its potential side effects. Finally, more research is needed to understand the signaling pathways involved in the vasodilatory and anti-inflammatory effects of 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272.
Conclusion
In conclusion, 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC stimulators and has been shown to have vasodilatory and anti-inflammatory effects. It has been extensively studied for its potential as a treatment for pulmonary hypertension and inflammatory diseases such as arthritis and asthma. However, more research is needed to determine its long-term effects and potential side effects.

Synthesis Methods

The synthesis of 2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 involves the reaction of 4-chlorobenzenesulfonamide with diethyl acetamidomalonate in the presence of a base, followed by the reaction with butyl lithium and acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N,N-diethylacetamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have vasodilatory effects, which make it a potential treatment for pulmonary hypertension. In addition, it has been shown to have anti-inflammatory effects, which make it a potential treatment for inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-butan-2-yl-4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-4-15(3)19-26(23,24)17-8-6-16(7-9-17)25-14-18(22)21-12-10-20(5-2)11-13-21/h6-9,15,19H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJQUXBRRGOOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-sec-Butyl-4-[2-(4-ethyl-piperazin-1-yl)-2-oxo-ethoxy]-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.